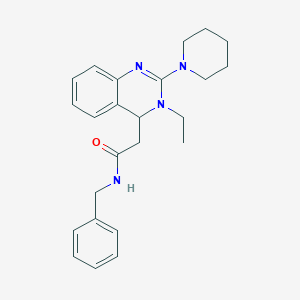
N-benzyl-2-(3-ethyl-2-piperidin-1-yl-4H-quinazolin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(3-ethyl-2-piperidin-1-yl-4H-quinazolin-4-yl)acetamide is a complex organic compound that features a quinazoline core, a piperidine ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-ethyl-2-piperidin-1-yl-4H-quinazolin-4-yl)acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where an appropriate piperidine derivative reacts with the quinazoline intermediate.
Attachment of the Benzyl Group: The benzyl group is attached through a reductive amination reaction, where benzylamine reacts with the intermediate compound.
Final Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3-ethyl-2-piperidin-1-yl-4H-quinazolin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinazoline or piperidine rings.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways involving quinazoline derivatives.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific receptors or enzymes.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-ethyl-2-piperidin-1-yl-4H-quinazolin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents.
Piperidine Derivatives: Compounds like piperidine itself and its derivatives, which are used in various pharmaceutical applications.
Uniqueness
N-benzyl-2-(3-ethyl-2-piperidin-1-yl-4H-quinazolin-4-yl)acetamide is unique due to its specific combination of a quinazoline core, a piperidine ring, and a benzyl group. This unique structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H30N4O |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-benzyl-2-(3-ethyl-2-piperidin-1-yl-4H-quinazolin-4-yl)acetamide |
InChI |
InChI=1S/C24H30N4O/c1-2-28-22(17-23(29)25-18-19-11-5-3-6-12-19)20-13-7-8-14-21(20)26-24(28)27-15-9-4-10-16-27/h3,5-8,11-14,22H,2,4,9-10,15-18H2,1H3,(H,25,29) |
InChI Key |
OTPISXIISBCQOC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C2=CC=CC=C2N=C1N3CCCCC3)CC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-Fluoro-benzenesulfonylamino)-benzyl]-2-(3-phenyl-2-piperidin-1-yl-3,4-dihydro-quinazolin-4-yl)-acetamide](/img/structure/B10850005.png)
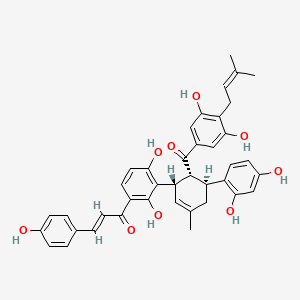
![2-[2-(dimethylamino)-3-phenyl-4H-quinazolin-4-yl]-N-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850014.png)
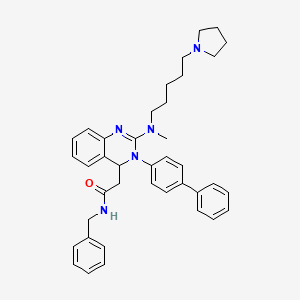
![(2S)-N-[(1S)-1-(4-aminocyclohexyl)-3-(methylamino)-2,3-dioxopropyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B10850034.png)
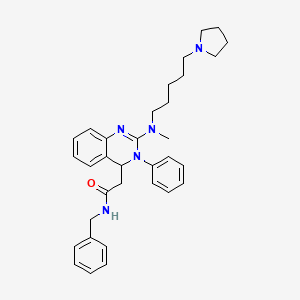
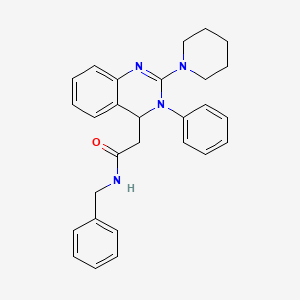
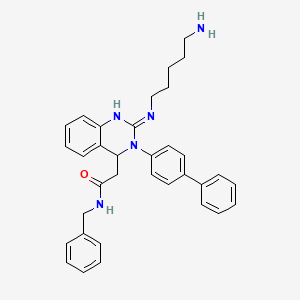
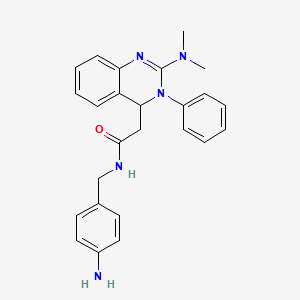
![9-Methyl-2-phenyl-5,9-dihydro-[1,2,4]triazolo[5,1-a][2,7]naphthyridine-6-carboxylic acid methyl ester](/img/structure/B10850076.png)
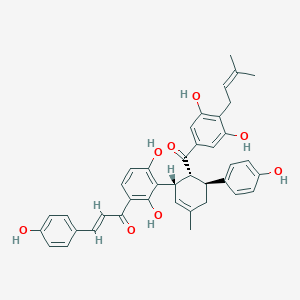
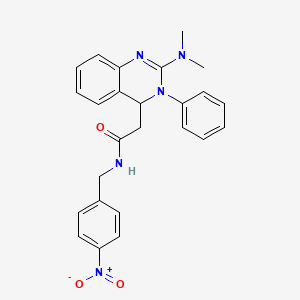
![(1S,5R,13S,17R)-17-[cyclopropylmethyl(methyl)amino]-8-hydroxy-6,16-dioxapentacyclo[9.5.2.01,13.05,13.07,12]octadeca-7,9,11-trien-4-one](/img/structure/B10850080.png)
![(S)-3-{[3-Oxo-2-(2-piperidin-4-yl-ethyl)-2,3-dihydro-1H-isoindole-5-carbonyl]-amino}-2-(pyridine-3-sulfonylamino)-propionic acid](/img/structure/B10850082.png)
